molecular formula C20H24F3N3O5S B11480052 N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11480052
M. Wt: 475.5 g/mol
InChI Key: NAZZHEBPJKRUTH-UHFFFAOYSA-N
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Description

N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. The key steps include the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the attachment of the acetamide moiety. Common reagents used in these reactions include acetyl chloride, butylamine, and trifluoromethyl iodide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide: Shares structural similarities but may differ in specific functional groups or substituents.

    This compound:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24F3N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[4-[[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H24F3N3O5S/c1-5-6-11-26-12(2)17(13(3)27)19(18(26)29,20(21,22)23)25-32(30,31)16-9-7-15(8-10-16)24-14(4)28/h7-10,25H,5-6,11H2,1-4H3,(H,24,28)

InChI Key

NAZZHEBPJKRUTH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(C1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)C)C

Origin of Product

United States

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